(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid
Overview
Description
(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: Under acidic or basic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Serves as a building block in the development of new catalytic systems.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Molecular Probes: Utilized in the design of probes for biological imaging and diagnostics.
Industry:
Material Science: Employed in the synthesis of advanced materials, such as polymers and electronic materials.
Agriculture: Used in the development of agrochemicals for crop protection.
Mechanism of Action
The primary mechanism of action for (3-(Methoxycarbonyl)pyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
4-Pyridinylboronic Acid: Has the boronic acid group attached at the 4-position, leading to different reactivity and selectivity.
(3-(Methoxycarbonyl)pyridin-4-yl)boronic Acid: Similar structure but with the boronic acid group at the 4-position, affecting its chemical properties and applications.
Uniqueness:
Functional Group Tolerance: The presence of the methoxycarbonyl group enhances the compound’s stability and reactivity in cross-coupling reactions.
Versatility: Its unique structure allows for a wide range of applications in organic synthesis, making it a valuable tool for chemists.
Biological Activity
(3-(Methoxycarbonyl)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety. The molecular formula is with a molecular weight of approximately 215.4 g/mol. The presence of the boronic acid functional group is significant as it is known for its reactivity and ability to form reversible covalent bonds with diols, which are common in biological systems.
Enzyme Inhibition
Boronic acids, including this compound, have been studied for their role as enzyme inhibitors. They are particularly noted for their ability to inhibit proteases, which are enzymes crucial in various biological processes, including cancer progression and metabolic disorders. The methoxycarbonyl group may enhance the compound's solubility and binding affinity to target enzymes, potentially increasing its efficacy as an inhibitor .
Anticancer Potential
Recent research has highlighted the anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain boron-containing compounds exhibited significant antiproliferative activity against multiple myeloma cell lines, suggesting that this compound could be further investigated for similar applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Research indicates that modifications to the structure can significantly impact the inhibitory potency against various targets. For example, substituents such as methoxy or other functional groups can either enhance or diminish activity depending on their position on the aromatic ring .
Compound | IC50 (nM) | Target | Activity |
---|---|---|---|
Compound A | 6.66 | Multiple Myeloma | Antiproliferative |
Compound B | 8.98 | Bortezomib-resistant MM | Antiproliferative |
This compound | TBD | TBD | TBD |
Case Studies
- Proteasome Inhibition : A study focused on the development of proteasome inhibitors highlighted that certain boronic acids could effectively inhibit proteasome activity in cancer cells, leading to apoptosis. The study found that modifications to the boron moiety could enhance selectivity and potency against resistant cancer cell lines .
- Insulin Interaction : Research has explored the interaction between insulin and boronic acids, including theoretical models that predict binding affinity and stability. Such interactions are vital for developing glucose-responsive insulin delivery systems that could benefit diabetic patients .
Properties
IUPAC Name |
(3-methoxycarbonylpyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-3-2-4-9-6(5)8(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDDYLZAQNPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694447 | |
Record name | [3-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-89-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Methoxycarbonyl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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